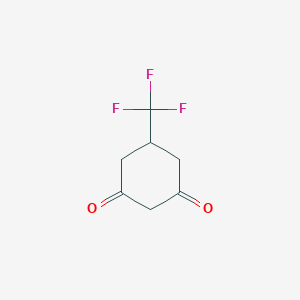

5-(Trifluoromethyl)cyclohexane-1,3-dione

Description

Significance of Trifluoromethylation in Contemporary Chemical Research

The trifluoromethyl group is a small substituent with a powerful electronic impact, making it a highly sought-after functional group in the design of new molecules. mdpi.com Its strong electron-withdrawing nature, a consequence of the high electronegativity of the three fluorine atoms, significantly alters the electronic properties of the molecule to which it is attached. mdpi.commdpi.com This electronic perturbation can enhance binding affinities to biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com

In the realm of medicinal chemistry, the incorporation of a trifluoromethyl group is a widely employed strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. hovione.com The C-F bond is one of the strongest in organic chemistry, imparting exceptional metabolic stability to the trifluoromethyl group and thereby increasing a drug's half-life. mdpi.com Furthermore, the trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance its bioavailability. mdpi.comrsc.org It is estimated that approximately one-fifth of all pharmaceuticals contain fluorine, a testament to the transformative impact of fluorination in drug discovery. wikipedia.org

Beyond pharmaceuticals, trifluoromethylated compounds are crucial in the development of advanced materials, including polymers and liquid crystals, where the unique properties of the trifluoromethyl group are harnessed to control physical and electronic characteristics. mdpi.com The ongoing development of novel trifluoromethylation methods remains an active and competitive area of research, underscoring the sustained importance of this functional group in contemporary chemical science. hovione.comrsc.org

5-(Trifluoromethyl)cyclohexane-1,3-dione as a Versatile Fluorinated Synthon and Building Block

This compound has emerged as a highly valuable and versatile building block in organic synthesis. researchgate.net As a fluorinated synthon, it provides a pre-functionalized six-membered ring that can be readily elaborated into more complex molecular architectures. The presence of the trifluoromethyl group on the cyclohexane (B81311) backbone makes it an attractive starting material for the synthesis of novel agrochemicals, pharmaceuticals, and other biologically active compounds. researchgate.nettnstate.edu

The dione (B5365651) functionality of the molecule allows for a rich and diverse range of chemical transformations. It can participate in various condensation and acylation reactions, providing a scaffold for the construction of a wide array of heterocyclic and carbocyclic systems. researchgate.nettnstate.edu For instance, it serves as a key precursor for the synthesis of fluorinated cyclic enaminones and triketones, which are classes of compounds with demonstrated biological activities. researchgate.nettnstate.edu

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value |

| CAS Number | 124612-15-3 |

| Molecular Formula | C7H7F3O2 |

| Molecular Weight | 180.13 g/mol |

| Physical Form | White solid |

| IUPAC Name | This compound |

Data sourced from publicly available chemical databases.

The utility of this compound is further highlighted by its role as a reactive intermediate for the synthesis of other highly functionalized building blocks, such as 5-(trifluoromethyl)cyclohexane-1,2,3-trione. researchgate.net This reactivity underscores its importance as a foundational element in the toolbox of synthetic chemists working in the area of fluorine chemistry.

Historical Context and Evolution of its Academic Research Focus

The academic interest in this compound is intrinsically linked to the broader recognition of the importance of trifluoromethylated compounds in applied chemistry. Early research into the synthesis of this compound laid the groundwork for its subsequent use as a versatile building block.

Initial synthetic routes to 5-(Trifluoromethyl)cyclohexane-1,3-diones were reported, providing access to this key intermediate. researchgate.net These early methods often involved the condensation of a keto-ester with a trifluoromethylated Michael acceptor under basic conditions. researchgate.net Subsequent research focused on improving the efficiency and yield of these synthetic procedures. For example, modifications to existing methods have been reported to produce the diketone intermediate in higher yields. researchgate.net

More recent research has expanded the synthetic utility of this compound, demonstrating its application in the preparation of a diverse range of derivatives. For instance, it has been used in the synthesis of novel fluorinated cyclic triketones, which are being investigated as potential inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), a target for herbicides. tnstate.edu This shift in research focus from fundamental synthesis to application-driven derivatization highlights the evolution of this compound from a synthetic target to a key tool in the development of new functional molecules. The continued exploration of its reactivity is expected to lead to the discovery of new compounds with a wide range of biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(trifluoromethyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c8-7(9,10)4-1-5(11)3-6(12)2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECFBOFLRZHLSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731303 | |

| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124612-15-3 | |

| Record name | 5-(Trifluoromethyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Trifluoromethyl Cyclohexane 1,3 Dione

Classical Preparative Routes and Optimization Strategies

Traditional synthetic approaches to 5-(Trifluoromethyl)cyclohexane-1,3-dione have been refined over time to enhance efficiency and yield. These methods often involve multi-step sequences that allow for the controlled construction of the target molecule.

Regioselective Synthetic Approaches

The regioselective synthesis of this compound is crucial to ensure the correct placement of the trifluoromethyl group on the cyclohexane (B81311) ring. One established method involves a Michael addition reaction. This approach typically utilizes a trifluoromethylated Michael acceptor and a suitable keto-ester, such as ethyl acetoacetate (B1235776) or methyl acetoacetate, under basic conditions. researchgate.net The regioselectivity of this reaction is a key factor in the successful synthesis of the desired isomer.

Acid-Catalyzed Synthetic Pathways (e.g., sulfuric acid mediated reactions)

Acid catalysis is a critical step in the final stages of several synthetic routes to this compound. Following the initial condensation and cyclization, an acid-catalyzed hydrolysis and decarboxylation are often employed. researchgate.net Sulfuric acid is a commonly used catalyst for this transformation, effectively removing the ester group and driving the formation of the desired dione (B5365651). This one-pot hydrolysis and decarboxylation of intermediates like 4-carbo-tert-butoxy-5-trifluoromethylcyclohexane-1,3-dione provides an efficient route to the target compound. researchgate.net

Expedited and Enhanced Synthesis Protocols

In recent years, there has been a push towards developing faster and more environmentally friendly methods for the synthesis of chemical compounds. These principles have been applied to the preparation of this compound, leading to the development of expedited and enhanced protocols.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. ijcce.ac.irlew.romdpi.com This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. lew.romdpi.com While specific detailed protocols for the microwave-assisted synthesis of this compound are not extensively documented in the provided search results, the general applicability of microwave irradiation to multi-component reactions and cyclization processes suggests its potential for enhancing the synthesis of this compound. ijcce.ac.irrsc.org The benefits of microwave-assisted synthesis, such as energy efficiency and rapid reaction times, make it an attractive alternative to conventional heating methods. lew.ro

Green Chemistry Principles Applied to Synthesis (e.g., atom economy, solvent considerations)

Data Table of Synthetic Precursors

| Precursor/Intermediate | Role in Synthesis | Reference |

| Ethyl acetoacetate | Michael donor in classical synthesis | researchgate.netchemsrc.com |

| Methyl acetoacetate | Alternative Michael donor | researchgate.net |

| tert-Butyl acetoacetate | Preferred Michael donor for improved yields | researchgate.net |

| Trifluoromethylated Michael acceptor | Source of the trifluoromethyl group | researchgate.net |

| 4-carbo-tert-butoxy-5-trifluoromethylcyclohexane-1,3-dione | Key intermediate in the tert-butyl ester route | researchgate.net |

| Sulfuric acid | Catalyst for hydrolysis and decarboxylation | researchgate.net |

Reactivity and Derivatization Chemistry of 5 Trifluoromethyl Cyclohexane 1,3 Dione

Condensation Reactions with Carbonyl Compounds

The presence of an active methylene (B1212753) group flanked by two carbonyl functionalities imparts significant reactivity to 5-(Trifluoromethyl)cyclohexane-1,3-dione. This structural feature facilitates its participation in a variety of condensation reactions with carbonyl compounds, most notably aldehydes. These reactions serve as a powerful tool for the construction of intricate molecular architectures.

Synthesis of Substituted Xanthenedione Derivatives

A prominent application of this compound in organic synthesis is its use as a precursor for substituted xanthenedione derivatives. These compounds are typically formed through a cyclocondensation reaction involving two equivalents of the dione (B5365651) and one equivalent of an aldehyde.

The general scheme for this synthesis is as follows: 2 equivalents of this compound + 1 equivalent of Ar-CHO → 1 equivalent of 9-Aryl-3,3,6,6-bis(trifluoromethyl)octahydroxanthene-1,8-dione + H₂O

The condensation reaction to form xanthenediones is compatible with a wide array of aromatic aldehydes. Research on analogous compounds like 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone) has shown that the aromatic ring of the aldehyde can be substituted with both electron-donating and electron-withdrawing groups, generally leading to good to excellent yields of the corresponding xanthenedione product. This suggests a broad scope for the substrates.

However, limitations can arise. Aldehydes that are sterically hindered around the carbonyl group may react more slowly or require more forcing conditions. Furthermore, aldehydes bearing functional groups that are sensitive to the acidic or basic conditions employed for the condensation may lead to side reactions or lower yields. Aliphatic aldehydes are also used, though the reaction conditions may need optimization compared to their aromatic counterparts.

| Aldehyde Substrate | Substituent Type | Typical Product Yield |

|---|---|---|

| Benzaldehyde | Unsubstituted | High |

| 4-Chlorobenzaldehyde | Electron-withdrawing | Excellent |

| 4-Nitrobenzaldehyde | Strongly Electron-withdrawing | Excellent |

| 4-Methoxybenzaldehyde | Electron-donating | High |

| 4-Hydroxybenzaldehyde | Electron-donating | Good to High |

| 2-Chlorobenzaldehyde | Electron-withdrawing (Sterically hindered) | Moderate to High |

Mechanistic Investigations of Xanthenedione Formation

Understanding the reaction mechanism is crucial for optimizing conditions and expanding the scope of the synthesis. The formation of xanthenediones from this compound and aldehydes is a multi-step process.

Like other β-dicarbonyl compounds, this compound exists as a mixture of keto and enol tautomers in solution. researchgate.netlibretexts.org The presence of the strongly electron-withdrawing trifluoromethyl group influences the electronic properties of the ring and affects the position of the keto-enol equilibrium. Spectral evidence for trifluoromethyl-β-diketones indicates they often exist as mixtures of chelated cis-enol forms. researchgate.net The enol form is the reactive nucleophilic species that initiates the condensation cascade.

The first step of the mechanism is a Knoevenagel condensation. The enol of one molecule of the dione attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol-type adduct yields an α,β-unsaturated ketone intermediate, known as a Knoevenagel adduct.

Following the formation of the Knoevenagel adduct, the reaction proceeds through two key steps:

Michael Addition: A second molecule of this compound, typically in its enolate form under basic or neutral conditions, acts as a nucleophile. It attacks the β-carbon of the electron-deficient alkene in the Knoevenagel adduct. bohrium.com This 1,4-conjugate addition, or Michael addition, results in the formation of a larger, open-chain intermediate that incorporates all three starting components.

Cyclodehydration: The final step is an intramolecular cyclization of this open-chain intermediate. An enol hydroxyl group attacks one of the carbonyl groups, forming a six-membered pyran ring. This is followed by the elimination of a molecule of water (dehydration) to yield the thermodynamically stable, fused heterocyclic system of the xanthenedione product. bohrium.com

The proposed mechanistic pathway is outlined below:

Step 1: Enolization of this compound.

Step 2: Knoevenagel condensation with an aromatic aldehyde to form an arylmethylene intermediate.

Step 3: Michael addition of a second molecule of the dione to the arylmethylene intermediate.

Step 4: Intramolecular cyclization and subsequent dehydration to afford the final xanthenedione derivative.

This sequence of reactions provides a reliable and efficient method for assembling the complex xanthenedione scaffold from relatively simple precursors.

Enaminone and Related Heterocyclic Formations

The reaction of 1,3-dicarbonyl compounds with amines to form enaminones is a fundamental transformation in organic synthesis. These enaminones are valuable intermediates for the construction of various heterocyclic systems.

The synthesis of 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, a key enaminone derivative, has been reported from this compound. This transformation is typically achieved through a condensation reaction with ammonia (B1221849) or primary amines. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups, followed by dehydration to yield the corresponding enaminone. tandfonline.com

A reported synthetic route involves the treatment of this compound with an amine in a suitable solvent. The equilibrium of this reaction can be shifted towards the product by removal of water. The resulting 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one is a stable, crystalline solid and a key precursor for further synthetic elaborations. tandfonline.com

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Ammonia/Primary Amine | 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one Derivative | Condensation |

The enaminone, 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, and its parent dione are valuable precursors for a variety of cyclocondensation reactions, leading to the formation of diverse heterocyclic scaffolds. These reactions often involve the reaction of the dione or enaminone with bifunctional reagents.

For instance, the reaction of 1,3-diketones with hydrazine (B178648) derivatives is a classical method for the synthesis of pyrazoles . In the case of this compound, treatment with hydrazine would be expected to yield a trifluoromethyl-substituted pyrazole (B372694) derivative through a condensation-cyclization sequence. nih.gov

Similarly, reaction with hydroxylamine (B1172632) hydrochloride can lead to the formation of isoxazoles . The initial condensation of hydroxylamine with one of the carbonyl groups, followed by cyclization and dehydration, would afford the corresponding trifluoromethyl-substituted isoxazole. mdpi.comnih.gov

The enaminone derivative, 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, is a key intermediate for the synthesis of fused heterocyclic systems. For example, it can undergo condensation with various reagents to form pyrimidines and quinolines . The general strategy involves the reaction of the enaminone with a compound containing a suitable electrophilic center and a group that can participate in the cyclization process.

| Starting Material | Reagent | Resulting Heterocycle | General Reaction Name |

|---|---|---|---|

| This compound | Hydrazine | Pyrazole | Knorr pyrazole synthesis |

| This compound | Hydroxylamine | Isoxazole | - |

| 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one | β-Dicarbonyl compound, Aldehyde, Ammonia | Pyridine (B92270) | Hantzsch pyridine synthesis wikipedia.orgorganic-chemistry.orgchemtube3d.com |

| 3-Amino-5-(trifluoromethyl)cyclohex-2-en-1-one | α,β-Unsaturated carbonyl compound | Quinoline | Friedländer synthesis wikipedia.org |

Other Functional Group Transformations and Derivatizations

Beyond enaminone formation and cyclocondensation reactions, the dione moiety of this compound is amenable to a range of other functional group transformations.

The active methylene group (C-2) situated between the two carbonyls in this compound is highly acidic and can be readily deprotonated to form an enolate. This enolate is a soft nucleophile and can react with various electrophiles.

Halogenation at the C-2 position can be achieved using common halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), and chlorination can be effected with N-chlorosuccinimide (NCS). rsc.orgnih.govwikipedia.org These reactions typically proceed via the enol or enolate form of the dione. The reaction conditions can often be controlled to afford the mono-halogenated product selectively. tandfonline.com

While direct electrophilic substitution on the cyclohexane (B81311) ring is not typical, reactions at the enol or enolate are the predominant pathways for introducing electrophiles. Other electrophilic substitution reactions, such as nitration, are less common for this class of compounds due to the potential for oxidation under harsh nitrating conditions.

The nucleophilic character of the enolate derived from this compound allows for alkylation and acylation reactions at the C-2 position.

C-Alkylation can be achieved by treating the dione with a base to form the enolate, followed by reaction with an alkyl halide. organicreactions.org182.160.97openstax.org The choice of base and reaction conditions can influence the outcome, with stronger bases favoring the formation of the enolate. Both mono- and dialkylation at the C-2 position are possible depending on the stoichiometry of the reagents.

O-Alkylation can also occur, leading to the formation of an enol ether. The ratio of C- to O-alkylation is dependent on several factors, including the nature of the alkylating agent, the counter-ion of the enolate, and the solvent. Harder electrophiles and conditions that favor a "free" enolate anion tend to promote O-alkylation.

Acylation of the dione moiety at the C-2 position leads to the formation of a β-triketone. This can be accomplished by reacting the enolate of the dione with an acylating agent such as an acid chloride or anhydride. organicreactions.org A study by Gipson has detailed the C-acylation of 5-trifluoromethyl-1,3-cyclohexanedione with substituted unactivated carboxylic acids and benzoyl chlorides, leading to the synthesis of novel fluorinated cyclic triketones.

Furthermore, the enaminone derivative, 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, can undergo acylation. Reaction with an acid chloride can lead to either N-acylation at the amino group or C-acylation at the C-4 position, depending on the reaction conditions and the nature of the acylating agent. youtube.comyoutube.comhacettepe.edu.tr

| Reaction Type | Reagent | Functional Group Introduced | Position of Functionalization |

|---|---|---|---|

| Halogenation | NBS, NCS | -Br, -Cl | C-2 |

| C-Alkylation | Alkyl halide | -Alkyl | C-2 |

| O-Alkylation | Alkyl halide | -O-Alkyl (enol ether) | C-1 or C-3 |

| C-Acylation | Acid chloride/anhydride | -Acyl | C-2 |

| N-Acylation (of enaminone) | Acid chloride/anhydride | -Acyl | N-3 |

Advanced Applications in Chemical Sciences

Medicinal Chemistry Applications

In the realm of medicinal chemistry, 5-(Trifluoromethyl)cyclohexane-1,3-dione provides a versatile scaffold for creating new drugs. The presence of the trifluoromethyl group is particularly strategic, as it can significantly alter a molecule's pharmacological properties. researchgate.net

Development of Novel Fluorinated Bioactive Scaffolds

This compound is recognized as a valuable precursor for generating new libraries of chemical analogs for drug discovery. researchgate.net Researchers utilize it as a foundational structure to synthesize more complex molecules with potential biological activity. researchgate.nettnstate.edu The compound and its derivatives, such as 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, are considered highly reactive intermediates, facilitating the creation of diverse heterocyclic compounds that incorporate a trifluoromethyl group. researchgate.net This approach is central to developing novel trifluoromethylated cyclic triketones, which are explored as potential inhibitors for enzymes like 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). tnstate.edu The cyclohexane-1,3-dione skeleton itself is a molecular fragment found in various natural and synthetic drugs, highlighting its importance as a bioactive scaffold. nih.gov

Exploration of Derivatives as Potential Pharmacological Agents

The core structure of this compound has been chemically modified to explore a range of pharmacological activities. Cyclohexane-1,3-dione derivatives, in general, are known to exhibit a wide spectrum of biological effects, including anticancer, anticonvulsant, and antimicrobial properties. researchgate.net

Derivatives synthesized from this compound have been specifically evaluated as potential anticonvulsants. researchgate.net A series of novel fluorinated cyclic enaminones derived from this scaffold were tested in several animal models of epilepsy, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure assays. researchgate.net One particular derivative demonstrated a protective effect in the 6 Hz model, underscoring the potential of this chemical class in developing new treatments for epilepsy. researchgate.net The synthesis of related compounds like 5-(trifluoromethyl)cyclohexane-1,2,3-trione further expands the range of intermediates available for creating new anticonvulsant candidates. researchgate.net

Table 1: Anticonvulsant Activity of a Derivative from this compound

| Compound | Animal Model | Dose | Pharmacological Response |

| Enaminone Derivative (7) | 6 Hz (44 mA) | 300 mg/kg | 25% protection |

The cyclic β-triketone moiety, a key feature of this compound, is present in various natural compounds known for their biological activities, including anticancer properties. tnstate.edu Research has shown that derivatives synthesized from this scaffold exhibit potent growth inhibition against various cancer cell lines. researchgate.net For example, a series of novel 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and showed promising in vitro cytotoxicity. nih.gov Specifically, one derivative demonstrated significant cytotoxic effects against both melanotic and amelanotic melanoma cancer cells. nih.gov The general class of cyclohexane-1,3-dione derivatives has been investigated as potential inhibitors of receptor tyrosine kinases like c-Met, which are implicated in the growth of non-small-cell lung cancer. nih.govresearchgate.net

Table 2: In Vitro Anticancer Activity of Selected Derivatives

| Derivative Class | Compound | Cancer Cell Line | Activity Metric | Result |

| Thiazolo[4,5-d]pyrimidines | 3b | Melanoma (C32) | IC50 | 24.4 µM |

| Thiazolo[4,5-d]pyrimidines | 3b | Melanoma (A375) | IC50 | 25.4 µM |

| General Derivatives | Not Specified | Various | IC50 | 0.64–7.73 μg/mL |

The foundational structure of cyclohexane-1,3-dione is also associated with antimicrobial activity. tnstate.edu The broader family of cyclohexane (B81311) derivatives has been shown to possess antibacterial properties. cabidigitallibrary.org For instance, ligands based on cyclohexane-1,3-dione and their metal complexes have been screened for activity against bacteria such as Escherichia coli and Staphylococcus aureus. cabidigitallibrary.org While research specifically targeting the antimicrobial potential of this compound derivatives is an emerging area, the known antibiotic and antibacterial properties of the parent scaffold suggest a promising avenue for future investigation. tnstate.edu

Strategic Fluorine Incorporation in Rational Drug Design

The inclusion of fluorine, and specifically the trifluoromethyl group, is a key strategy in modern rational drug design. hovione.comjelsciences.com The trifluoromethyl group is one of the most lipophilic groups, and its incorporation into a molecule can have dramatic effects on its pharmacological properties. researchgate.net This is because the C-F bond is stronger than a C-H bond, which can lead to greater metabolic stability, preventing the molecule from being quickly degraded by enzymes in the body. nih.gov

Furthermore, fluorine's high electronegativity and the size of the trifluoromethyl group can influence a molecule's conformation, lipophilicity, solubility, and pKa. nih.govhovione.comjelsciences.com These modifications can improve a drug's ability to bind to its target, cross biological membranes, and ultimately enhance its therapeutic efficacy. nih.gov The use of this compound as a starting material is a direct application of this design principle, aiming to create new drug candidates with improved pharmacological profiles. researchgate.net

Agrochemical Research and Development

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, has revolutionized the design of active ingredients for crop protection. researchgate.net this compound serves as a key intermediate in the development of novel agrochemicals, leveraging the unique properties conferred by the CF3 group. researchgate.netresearchgate.net

This compound is a highly functionalized and reactive intermediate used for synthesizing complex organic and heterocyclic compounds that exhibit biological activity. researchgate.net The cyclohexane-1,3-dione framework itself is a known precursor for molecules with herbicidal and pesticidal properties. researchgate.netmdpi.com The presence of the trifluoromethyl group on this scaffold provides a strategic starting point for creating a new generation of fluorinated agrochemicals.

The synthesis of this dione (B5365651) is a critical first step. An improved one-pot hydrolysis and acid-catalyzed decarboxylation of 4-carbo-tert-butoxy-5-trifluoromethylcyclohexane-1,3-dione has been developed to produce it efficiently. researchgate.net This availability allows for its use in creating diverse molecular libraries for screening potential agrochemical candidates. Its di-carbonyl groups and active methylene (B1212753) moiety offer multiple reaction sites for further chemical elaboration, enabling the construction of a wide array of derivatives. researchgate.net

Table 1: Synthetic Utility of this compound

| Feature | Role in Synthesis | Resulting Compounds |

|---|---|---|

| Cyclohexane-1,3-dione Core | Key structural precursor | Herbicides, Pesticides, Fungicides |

| Trifluoromethyl (CF3) Group | Introduces fluorine | Fluorinated heterocyclic compounds |

The CF3 group is a strong electron-withdrawing substituent with a compact steric profile. mdpi.com Its inclusion in a molecule can significantly alter physicochemical properties relevant to agrochemical performance:

Enhanced Target Binding: The high electronegativity of the fluorine atoms can improve electrostatic interactions and hydrogen bonding with target enzymes. mdpi.com For instance, many herbicides derived from cyclohexane-1,3-diones function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). mdpi.commdpi.com The CF3 group can enhance the binding affinity to such targets.

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its uptake and transport within the target pest or plant. mdpi.comnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. mdpi.com This can lead to a longer half-life and more persistent action of the agrochemical in the field.

By using this compound as a starting material, chemists can systematically study how these effects translate into herbicidal or insecticidal activity, optimizing molecular design for maximum potency and desired environmental persistence. nih.gov

Materials Science Applications

The unique electronic properties and stability of the trifluoromethyl group also make it a valuable component in the design of advanced materials. This compound represents a potential monomer or modifying agent for creating high-performance polymers and other materials.

Aromatic compounds containing trifluoromethyl groups are frequently used in the development of advanced organic materials. mdpi.com While direct polymerization of this compound is not widely reported, its functional groups allow for its incorporation into polymer backbones or as a side-chain modification. Fluorine is a key element in materials engineering, used in products like thermoplastics and specialized membranes. mdpi.com

For example, trifluoromethyl groups have been successfully incorporated into polyamides. researchgate.net The synthesis of a novel aromatic diamine containing a cyclohexane moiety and a trifluoromethyl group led to the production of highly organosoluble and transparent polyamides. researchgate.net The reactive nature of the dione functionality in this compound provides pathways to integrate it into such polymer systems through reactions like condensation or addition, creating new fluorinated materials.

The incorporation of trifluoromethyl groups is a proven strategy for fine-tuning the bulk properties of materials. The CF3 moiety imparts several desirable characteristics that are sought after in advanced applications.

Table 2: Influence of Trifluoromethyl Groups on Polymer Properties

| Property | Effect of CF3 Incorporation | Underlying Reason | Reference |

|---|---|---|---|

| Solubility | Enhanced | Reduces intermolecular packing and crystallinity | researchgate.net |

| Dielectric Constant | Lowered | High electronegativity of fluorine reduces polarizability | researchgate.net |

| Moisture Absorption | Reduced | Hydrophobic nature of the fluorinated group | researchgate.net |

| Optical Transparency | Increased | Disrupts charge-transfer complexes that cause coloration | researchgate.net |

| Thermal Stability | Increased | High strength of the C-F bond | mdpi.com |

By strategically placing CF3 groups within a polymer structure, using precursors like this compound, materials scientists can design materials with a specific combination of properties. This includes creating polymers with low dielectric constants for microelectronics, highly transparent and durable films for optical applications, and chemically resistant coatings. mdpi.comresearchgate.net The CF3 group's ability to modify electronic properties, intermolecular forces, and chemical stability makes it a powerful tool in modern materials science. mdpi.comwikipedia.org

Computational and Theoretical Studies on 5 Trifluoromethyl Cyclohexane 1,3 Dione and Its Derivatives

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to model the electronic properties and geometry of molecules. nih.gov For cyclohexane-1,3-dione derivatives, these studies provide fundamental information about molecular stability, reactivity, and intermolecular interactions. irjweb.com

Molecular Geometry and Stability: The initial step in these calculations involves geometry optimization to find the most stable three-dimensional conformation of the molecule, which corresponds to the minimum energy state. nih.gov For 5-(Trifluoromethyl)cyclohexane-1,3-dione, calculations would account for the keto-enol tautomerism characteristic of 1,3-diones, with studies on the parent scaffold indicating a strong preference for the enol form in solution. wikipedia.org The presence of the bulky and highly electronegative trifluoromethyl (CF3) group at the 5-position influences the ring conformation and the electronic distribution within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a larger gap implies higher stability and lower reactivity. irjweb.comnih.gov In studies of related cyclohexane-1,3-dione derivatives, these electronic descriptors have been correlated with biological activity against cancer cell lines. nih.govresearchgate.net The electron-withdrawing nature of the CF3 group is expected to lower both the HOMO and LUMO energy levels, impacting the molecule's reactivity profile.

Molecular Electrostatic Potential (MEP): Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. researchgate.net For cyclohexane-1,3-dione derivatives, MEP analyses show negative potential (red and yellow regions) around the oxygen atoms of the dione (B5365651) group, indicating these are the primary sites for electrophilic attack and metal ion coordination. nih.govacs.org The area around the CF3 group would exhibit a positive electrostatic potential due to the high electronegativity of the fluorine atoms.

Below is a table of representative quantum chemical descriptors calculated for cyclohexane-1,3-dione scaffolds, which are crucial for QSAR studies. nih.govelsevierpure.com

| Descriptor | Description | Typical Calculated Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -8.6 to -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.6 to -0.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.5 to 7.1 eV |

| Total Energy (ET) | The total electronic energy of the molecule in its ground state | -1500 to -800 Hartrees |

| Dipole Moment (µ) | A measure of the molecule's overall polarity | 1.5 to 8.0 Debye |

Molecular Docking and Ligand-Protein Interaction Studies for Bioactive Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. acs.org This method is widely used to understand the structural basis of inhibition and to guide the design of more potent bioactive molecules. Derivatives of this compound have been investigated as inhibitors of several important enzyme targets.

Inhibition of Tyrosine Kinases (c-Met and VEGFR-2): The c-Met and VEGFR-2 receptor tyrosine kinases are crucial targets in cancer therapy due to their roles in angiogenesis and tumor proliferation. nih.govsemanticscholar.org Several studies have focused on docking cyclohexane-1,3-dione derivatives into the ATP-binding pocket of these kinases. nih.govresearchgate.netacs.org For instance, docking studies of various derivatives into the c-Met kinase domain (PDB: 3LQ8) revealed key interactions:

Hydrogen Bonding: The dione moiety often forms hydrogen bonds with backbone residues in the hinge region of the kinase.

Hydrophobic Interactions: The cyclohexane (B81311) ring and its substituents fit into hydrophobic pockets, contributing to binding affinity.

A study on newly synthesized compounds from this compound performed molecular docking into the inactive conformation of VEGFR2, highlighting its potential as a scaffold for kinase inhibitors.

Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD): HPPD is a key enzyme in tyrosine catabolism and a validated target for herbicides. nih.gov Triketone herbicides, which include derivatives of cyclohexane-1,3-dione, are potent HPPD inhibitors. nih.govfrontiersin.orgmdpi.com Docking studies show that the 1,3-dione feature is essential for activity, as it chelates the Fe(II) ion in the enzyme's active site. nih.govmdpi.com The acyl side chain of these inhibitors occupies a hydrophobic tunnel. For derivatives of this compound, the CF3 group would be positioned within this pocket, and its size and electronic properties would influence binding affinity. nih.gov

The table below summarizes typical interactions found in docking studies of cyclohexane-1,3-dione derivatives with their protein targets.

| Protein Target | PDB Code | Key Interacting Residues | Type of Interaction |

| c-Met Kinase | 3LQ8 | Met1160, Tyr1230, Asp1222 | Hydrogen Bonding, Pi-Alkyl |

| VEGFR-2 Kinase | 4AGD | Cys919, Asp1046, Glu885 | Hydrogen Bonding, Hydrophobic |

| HPPD | 1TFZ | Fe(II) ion, His207, His288 | Metal Chelation, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) and CoMFA/CoMSIA Analyses

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized molecules. For cyclohexane-1,3-dione derivatives, QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied, particularly for herbicidal and anticancer activities. nih.govfrontiersin.orgnih.gov

QSAR for Anticancer Activity: For a series of 40 cyclohexane-1,3-dione derivatives tested against non-small-cell lung cancer (NSCLC), a QSAR model was developed that correlated the inhibitory activity (pIC50) with eight molecular descriptors. nih.gov These included electronic properties (total energy, EHOMO, ELUMO) and physicochemical properties (polar surface area, hydrogen bond acceptors). nih.govelsevierpure.com The high correlation coefficients (R² > 0.9) indicated a robust model capable of predicting the activity of new derivatives and identifying key structural features for potency. computer.org

CoMFA/CoMSIA for Herbicidal Activity: 3D-QSAR studies have been conducted on 2-(aryloxyacetyl)cyclohexane-1,3-diones as HPPD inhibitors. frontiersin.orgnih.gov

CoMFA analysis provides contour maps for steric and electrostatic fields. Studies revealed that bulky substituents at certain positions on the cyclohexane ring were unfavorable for activity, likely due to steric hindrance in the enzyme's active pocket. frontiersin.org

CoMSIA provides additional maps for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. These analyses showed that hydrophobic groups on the aryl ring were beneficial for activity, while hydrogen bond donor groups in the same region were detrimental. nih.gov

These models provide a 3D map of the pharmacophore, guiding the placement of specific functional groups, such as the trifluoromethyl group, to enhance biological activity.

The statistical validation of these models is crucial, as summarized in the table below for representative studies on cyclohexane-1,3-dione derivatives.

| Study Type | Target | q² (Cross-validated R²) | R² (Non-validated R²) | Predictive R² |

| MLR-QSAR | c-Met (Anticancer) | 0.85 | 0.913 | 0.934 |

| CoMFA | HPPD (Herbicidal) | 0.652 | 0.971 | 0.815 |

| CoMSIA | HPPD (Herbicidal) | 0.628 | 0.985 | 0.803 |

Reaction Mechanism Simulations and Transition State Analyses

While the synthesis of this compound has been reported through methods such as the Michael addition of a keto-ester to a trifluoromethylated acceptor, detailed computational studies on its reaction mechanism are not widely available in the literature. researchgate.net

Such theoretical investigations would typically involve mapping the potential energy surface of the reaction pathway. This includes:

Locating Reactants, Intermediates, and Products: Optimizing the geometry of all species involved in the reaction.

Identifying Transition States: Finding the highest energy point along the reaction coordinate that connects reactants to products. The structure of the transition state provides critical insight into the bond-forming and bond-breaking processes.

Calculating Activation Energies: Determining the energy barrier of the reaction, which governs the reaction rate.

For the synthesis of related trifluoromethylated heterocycles, plausible mechanisms involving steps like in situ generation of a reactive intermediate followed by cycloaddition have been proposed. researchgate.net A computational analysis for this compound would likely focus on the key cyclization step, clarifying whether the reaction proceeds through a concerted or stepwise mechanism and identifying the rate-determining step. Such studies would be valuable for optimizing reaction conditions to improve yield and selectivity.

Analytical Methodologies for Characterization and Reaction Monitoring

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 5-(Trifluoromethyl)cyclohexane-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: In a typical ¹H NMR spectrum, the protons on the cyclohexane (B81311) ring would exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) protons adjacent to the carbonyl groups (at C2 and C4) are expected to appear as multiplets in the range of δ 2.0-3.0 ppm. The proton at the 5-position, bearing the trifluoromethyl group, would likely resonate further downfield and show coupling to the adjacent methylene protons and the fluorine atoms of the CF₃ group. The enolic proton, if present in a significant tautomeric form, would appear as a broad singlet at a much lower field.

¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbons (C1 and C3) would be observed in the highly deshielded region of the spectrum, typically around δ 200 ppm. The carbon bearing the trifluoromethyl group (C5) would appear as a quartet due to coupling with the three fluorine atoms. The remaining methylene carbons of the ring would resonate at higher field strengths.

¹⁹F NMR: ¹⁹F NMR is particularly useful for compounds containing fluorine. A single resonance, a singlet, would be expected for the trifluoromethyl group, confirming its presence in the molecule. The chemical shift of this signal provides information about the electronic environment of the CF₃ group.

| Spectroscopic Data for this compound (Expected Ranges) | |

| Technique | Expected Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR | Methylene protons (C2, C4, C6): ~2.0-3.5 ppm (multiplets)Methine proton (C5): Downfield, coupled to adjacent protons and fluorine |

| ¹³C NMR | Carbonyl carbons (C1, C3): ~190-210 ppmCarbon with CF₃ (C5): ~120-130 ppm (quartet)Methylene carbons (C2, C4, C6): ~30-50 ppm |

| ¹⁹F NMR | CF₃ group: Singlet, characteristic chemical shift for trifluoromethyl ketones |

| Infrared Spectroscopy | C=O stretching (ketone): ~1715 cm⁻¹C-F stretching: ~1100-1300 cm⁻¹ |

| Mass Spectrometry | Molecular Ion (M⁺): Expected m/z = 180.04Common Fragments: Loss of CF₃, CO |

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the stretching vibration of the ketone carbonyl groups (C=O), typically appearing around 1715 cm⁻¹. Additionally, strong bands in the region of 1100-1300 cm⁻¹ would be indicative of the C-F stretching vibrations of the trifluoromethyl group.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₇F₃O₂), which is 180.13 g/mol . Common fragmentation patterns for cyclic ketones include the loss of small neutral molecules like carbon monoxide (CO) and the trifluoromethyl radical (•CF₃).

Chromatographic Separation and Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are essential for separating this compound from reaction mixtures and assessing its purity.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of reactions and to get a preliminary indication of the purity of the product. For a compound like this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed. The polarity of the eluent can be adjusted to optimize the separation.

The position of the compound on the developed TLC plate is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value is dependent on the compound's structure, the stationary phase, and the mobile phase composition.

Future Research Directions and Academic Challenges

Development of Novel Catalytic and Asymmetric Syntheses

The synthesis of 5-(Trifluoromethyl)cyclohexane-1,3-dione has been achieved through methods such as the one-pot hydrolysis and acid-catalyzed decarboxylation of 4-carbo-tert-butoxy-5-trifluoromethylcyclohexane-1,3-dione. researchgate.net However, the development of more efficient, stereoselective, and environmentally benign synthetic routes remains a significant academic challenge. Future research in this area is expected to focus on novel catalytic and asymmetric approaches.

Catalytic Strategies: The exploration of metal-catalyzed and organocatalytic methods could provide more direct and atom-economical pathways to this compound and its derivatives. For instance, transition metal-catalyzed asymmetric cyclopropanation of alkenes is a key strategy for constructing chiral cyclopropane (B1198618) skeletons, and similar approaches could be adapted for the synthesis of trifluoromethylated carbocycles. researchgate.net The use of chiral iron and ruthenium porphyrins as catalysts for the asymmetric addition of 2,2,2-trifluorodiazoethane (B1242873) to styrene (B11656) derivatives has shown promise in creating optically active trifluoromethylphenyl cyclopropanes. researchgate.net

Asymmetric Synthesis: The presence of a stereocenter at the C5 position of the cyclohexane (B81311) ring makes the development of asymmetric syntheses a particularly important goal. Organocatalytic asymmetric desymmetrization of prochiral cyclohexane-1,3-diones has been demonstrated, offering a potential avenue for the enantioselective synthesis of 5-substituted derivatives. rsc.org Furthermore, organocatalyzed 1,3-dipolar cycloaddition reactions have been successfully employed for the asymmetric synthesis of α-trifluoromethyl pyrrolidines, showcasing the potential of organocatalysis in controlling stereochemistry in the synthesis of fluorine-containing heterocycles. nih.gov The development of similar strategies for this compound would be a significant advancement, enabling the synthesis of enantiomerically pure compounds for pharmacological and other applications.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Metal-Catalyzed Synthesis | High efficiency, potential for high stereoselectivity. | Catalyst cost and toxicity, optimization of reaction conditions. |

| Organocatalytic Synthesis | Use of non-toxic and readily available catalysts, mild reaction conditions. | Catalyst loading, achieving high enantioselectivity for the specific substrate. |

| Asymmetric Desymmetrization | Access to chiral building blocks from prochiral starting materials. | Design of effective chiral catalysts, control of competing reaction pathways. |

Broadening the Scope of Derivatization Reactions for Diverse Applications

This compound is a versatile precursor for a plethora of synthetically significant compounds. researchgate.net Its dicarbonyl functionality and the presence of a trifluoromethyl group allow for a wide range of derivatization reactions, leading to compounds with diverse biological activities.

Synthesis of Heterocyclic Compounds: The reactive nature of the dione (B5365651) moiety makes it an ideal starting material for the synthesis of various heterocyclic systems. researchgate.net For instance, it can be readily converted to 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one, a key intermediate for the synthesis of fluorinated cyclic enaminone derivatives. researchgate.net The reaction with cerium (IV) ammonium (B1175870) nitrate (B79036) in methanol (B129727) yields 5-(trifluoromethyl)cyclohexane-1,2,3-trione, a highly functionalized and oxygen-rich intermediate for the synthesis of other fluorine-containing organic and heterocyclic compounds. researchgate.net Future research will likely focus on exploring novel cyclization and condensation reactions to access a wider variety of heterocyclic scaffolds, such as pyrazoles, isoxazoles, and pyridines, which are prevalent in medicinal chemistry.

C-Acylation and Further Functionalization: The active methylene (B1212753) group between the two carbonyls is susceptible to C-acylation, leading to the formation of β-triketone derivatives. These derivatives are of particular interest as they can act as potent inhibitors of enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net Broadening the scope of acylating agents and exploring subsequent transformations of the resulting triketones will open up new avenues for the development of novel herbicides and potentially other bioactive molecules.

Targeted Drug Design and Discovery Based on this compound Scaffolds

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The this compound scaffold, therefore, represents a promising starting point for the development of new therapeutic agents.

Anticonvulsant Agents: A series of novel fluorinated cyclic enaminone derivatives synthesized from this compound have been evaluated as potential anticonvulsants. researchgate.net While initial studies have shown some activity, further lead optimization and structure-activity relationship (SAR) studies are needed to improve their efficacy. The general pharmacophoric elements essential for anticonvulsant activity include a hydrophobic domain, a hydrogen bonding domain, an electron donor moiety, and a distal hydrophobic domain. researchgate.net The this compound scaffold provides a framework that can be readily modified to incorporate these features.

Anticancer Agents: Cyclohexane-1,3-dione derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against various cancer cell lines. nih.govscirp.org The trifluoromethyl group is also a common feature in many anticancer drugs. nih.gov The combination of these two structural motifs in this compound makes it an attractive scaffold for the design of novel anticancer agents. Future research could focus on synthesizing libraries of derivatives and screening them against a panel of cancer cell lines and specific molecular targets, such as protein kinases.

| Therapeutic Area | Key Derivatives | Future Research Focus |

| Anticonvulsants | Enaminones | Lead optimization, SAR studies, exploration of different heterocyclic derivatives. |

| Anticancer Agents | Thiazolo[4,5-d]pyrimidines, various heterocyclic derivatives | Synthesis of compound libraries, screening against cancer cell lines, identification of molecular targets. |

| Enzyme Inhibitors (e.g., HPPD) | β-Triketones | Design of potent and selective inhibitors, exploration of therapeutic applications beyond herbicides. |

Exploration of Emerging Applications in Other Scientific and Industrial Domains

Beyond its potential in medicinal chemistry, this compound and its derivatives have promising applications in other scientific and industrial sectors, most notably in agrochemicals.

Agrochemicals: The most well-established application of derivatives of this compound is in the development of herbicides. Specifically, 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govresearchgate.net This enzyme is crucial for plastoquinone (B1678516) and tocopherol biosynthesis in plants, and its inhibition leads to bleaching and eventual death of the plant. nih.gov Future research in this area could focus on the design of new, more selective, and environmentally friendly HPPD-inhibiting herbicides based on the this compound scaffold.

Materials Science: Fluorinated organic compounds are known for their unique properties, such as low surface energy, high thermal stability, and chemical resistance, which make them valuable in materials science. researchgate.netmdpi.com While the direct application of this compound in materials science has not been extensively explored, its derivatives could potentially be used as monomers for the synthesis of fluorinated polymers with specialized properties. For example, the incorporation of this fluorinated cyclic structure into polyurethanes or other polymers could lead to materials with enhanced hydrophobicity, thermal stability, and flame retardancy. mdpi.com Further research is needed to investigate the polymerization of derivatives of this compound and to characterize the properties of the resulting materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Trifluoromethyl)cyclohexane-1,3-dione, and how can reaction conditions be systematically optimized?

- Methodological Answer: Synthesis typically involves cyclohexane-1,3-dione derivatives reacting with trifluoromethylating agents under controlled conditions. Key parameters include temperature (e.g., 60–80°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Lewis acids like BF₃·OEt₂). Factorial design experiments can optimize yield by varying factors such as molar ratios, reaction time, and pressure . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization are standard purification methods .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer: Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Structural confirmation requires ¹H/¹³C NMR (e.g., δ ~2.8 ppm for cyclohexane protons, δ ~120 ppm for CF₃ in ¹³C) and FT-IR (C=O stretching at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 210.03 .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer: The trifluoromethyl group enhances thermal stability but introduces sensitivity to moisture. Store under inert gas (N₂/Ar) at –20°C in amber vials. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with periodic HPLC analysis can predict degradation pathways (e.g., hydrolysis or oxidation) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic additions?

- Methodological Answer: The electron-withdrawing CF₃ group polarizes the carbonyl groups, increasing electrophilicity. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) can quantify charge distribution and frontier molecular orbitals (FMOs). Experimentally, kinetics of reactions with Grignard reagents (e.g., MeMgBr) under varying temperatures (0–25°C) reveal rate enhancements compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in observed vs. predicted regioselectivity during derivatization reactions?

- Methodological Answer: Divergent regioselectivity (e.g., enolate formation at C2 vs. C4) may arise from solvent-dependent keto-enol tautomerism. Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to track tautomeric ratios via ¹H NMR. Computational modeling (MD simulations) of transition states can clarify steric/electronic influences .

Q. How can this compound serve as a precursor for bioactive molecules targeting enzyme inhibition?

- Methodological Answer: The dione moiety acts as a Michael acceptor for cysteine proteases. Design analogs by substituting the CF₃ group with bioisosteres (e.g., CF₂H) and screen against enzyme panels (e.g., cathepsin B). Molecular docking (AutoDock Vina) and MD simulations (>100 ns) predict binding affinities and validate with SPR-based binding assays .

Q. What advanced spectroscopic techniques characterize its interactions with metal catalysts in asymmetric synthesis?

- Methodological Answer: X-ray absorption spectroscopy (XAS) at the K-edge of transition metals (e.g., Pd or Ru) reveals coordination geometry. In situ Raman spectroscopy tracks ligand exchange dynamics during catalytic cycles (e.g., Heck couplings). Pair with kinetic isotopic effect (KIE) studies to elucidate rate-determining steps .

Methodological Frameworks

Q. How to design a theoretical framework for studying its supramolecular assembly properties?

- Methodological Answer: Ground the study in conceptual frameworks like "Hard-Soft Acid-Base" theory to predict host-guest interactions. Use crystallographic data (CCDC deposition) to map hydrogen-bonding networks. Pair with computational tools (Mercury Software) to analyze packing motifs and surface complementarity .

Q. What experimental designs minimize batch-to-batch variability in large-scale synthesis?

- Methodological Answer: Implement Quality-by-Design (QbD) principles with critical process parameters (CPPs: temperature, stirring rate) linked to critical quality attributes (CQAs: purity, particle size). Use PAT tools (ReactIR for real-time reaction monitoring) and multivariate analysis (PLS regression) to establish design space .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.